18-methyl-11-methylene-Estra-4-ene-3-one-17-ol
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Overview
Description
18-methyl-11-methylene-Estra-4-ene-3-one-17-ol is a synthetic steroid compound. It is structurally related to other steroids and has significant applications in pharmaceutical chemistry, particularly as an intermediate in the synthesis of progestin compounds like Desogestrel and Etonogestrel .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 18-methyl-11-methylene-Estra-4-ene-3-one-17-ol involves several steps. One common method includes the oxidation of 11α-hydroxy-18-methyl-estra-4-en-3,17-dione to 18-methyl-estra-4-en-3,11,17-trione. This is followed by selective protection of carbonyl groups in positions 3 and 17 as ketals. The methylene function at position 11 is introduced through the Wittig reaction using triphenylphosphonium bromide ylide, followed by acid hydrolysis of the ketals to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced techniques like continuous flow reactors and automated synthesis can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
18-methyl-11-methylene-Estra-4-ene-3-one-17-ol undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like halogens and organometallic compounds are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group at position 17 can yield a ketone, while reduction of the carbonyl group at position 3 can produce a hydroxyl group .
Scientific Research Applications
18-methyl-11-methylene-Estra-4-ene-3-one-17-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex steroidal compounds.
Biology: Studied for its effects on cellular processes and hormone regulation.
Industry: Utilized in the large-scale production of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 18-methyl-11-methylene-Estra-4-ene-3-one-17-ol involves its interaction with specific molecular targets and pathways. As an intermediate in the synthesis of progestins, it plays a crucial role in modulating hormone levels and reproductive functions. The compound interacts with progesterone receptors, influencing gene expression and cellular responses .
Comparison with Similar Compounds
Similar Compounds
Desogestrel: A progestin used in contraceptives, synthesized from 18-methyl-11-methylene-Estra-4-ene-3-one-17-ol.
Etonogestrel: Another progestin used in contraceptives, also synthesized from this compound.
Uniqueness
This compound is unique due to its specific structure, which allows it to serve as a versatile intermediate in the synthesis of various progestins. Its ability to undergo multiple chemical transformations makes it valuable in pharmaceutical chemistry .
Properties
IUPAC Name |
13-ethyl-17-hydroxy-11-methylidene-1,2,6,7,8,9,10,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2/c1-3-20-11-12(2)19-15-7-5-14(21)10-13(15)4-6-16(19)17(20)8-9-18(20)22/h10,15-19,22H,2-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNGALYODUITSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CC(=C)C3C(C1CCC2O)CCC4=CC(=O)CCC34 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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